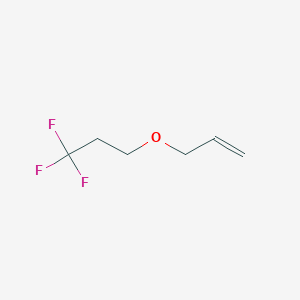

3-(3,3,3-Trifluoropropoxy)prop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-4-10-5-3-6(7,8)9/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNXHTBHDAMBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,3,3 Trifluoropropoxy Prop 1 Ene and Its Analogs

Strategic Approaches to Carbon-Oxygen Bond Formation in Trifluoropropoxy Ethers

The formation of the ether linkage (C-O-C) is the cornerstone of synthesizing trifluoropropoxy ethers. researchgate.net This polar covalent bond is found in a vast array of organic compounds, and its construction can be approached through several established synthetic strategies. wikipedia.org The properties of the carbon-oxygen bond can be influenced by neighboring atoms; for instance, the presence of the highly electronegative trifluoromethyl group affects the bond length and reactivity. nih.gov In ethers, oxygen typically forms two single covalent bonds with carbon atoms. wikipedia.org

The synthesis of 3-(3,3,3-trifluoropropoxy)prop-1-ene inherently involves the reaction between an allyl group source and a 3,3,3-trifluoropropanol source. A common and direct method for this is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. youtube.com In this context, sodium 3,3,3-trifluoropropoxide could be reacted with allyl bromide.

Another significant strategy is the direct etherification of allylic alcohols. researchgate.net These reactions often require activation of the allylic alcohol or the use of a catalyst to facilitate the formation of the C-O bond. rsc.org Challenges in allylic etherification can include competing side reactions and controlling regioselectivity (SN2 vs. SN2') and stereoselectivity. rsc.org For example, the reaction of cinnamyl alcohol with orthoesters in the presence of a catalyst can yield both linear (primary) and branched (secondary) allyl ethers, with the product distribution being dependent on reaction conditions. researchgate.net

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations under milder conditions. For the synthesis of allylic ethers, including trifluoropropoxy derivatives, various catalytic systems have been developed.

Metal triflates, such as indium(III) triflate (In(OTf)₃), have been shown to be effective catalysts for the allylic substitution reactions of allylic alcohols with orthoesters and acetals. researchgate.net The catalyst loading and reaction temperature can be tuned to control the selectivity between the desired linear ether and other byproducts. researchgate.net

Gold(I) catalysts have emerged as powerful tools for the allylic etherification of unactivated alcohols. rsc.org These reactions can proceed without an inert atmosphere and are effective for a wide range of substrates, offering excellent regio- and stereoselectivity. rsc.org The Lewis acidic gold(I) is believed to activate the olefin of the allyl group, making it susceptible to nucleophilic attack by an alcohol. rsc.org

Palladium-catalyzed reactions are also utilized in the synthesis of fluorous ethers. rsc.org These methods offer another pathway to construct the key C-O bond, often with high efficiency and selectivity. rsc.org The development of catalytic methods for direct trifluoromethoxylation is also an active area of research, addressing the challenges associated with the reactivity of trifluoromethoxy anions. researchgate.net

| Catalyst System | Substrates | Key Features | Reference |

| Indium(III) Triflate | Allylic Alcohols, Orthoesters/Acetals | Product distribution dependent on temperature and catalyst loading. | researchgate.net |

| Gold(I) Salts | Allylic Alcohols, Aliphatic Alcohols | High regio- and stereoselectivity; air-stable conditions. | rsc.org |

| Palladium Catalysts | Perfluoroalcohols, Ketones | Used in the synthesis of various fluorous ethers. | rsc.org |

Functional Group Interconversions Leading to the Prop-1-ene (B156429) Moiety

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk These reactions are crucial for creating the target prop-1-ene moiety from various precursors. fiveable.mesolubilityofthings.com

For instance, an alcohol can be converted into an alkene. The conversion of an alcohol to a good leaving group, such as a tosylate or mesylate, allows for a subsequent elimination reaction to form the double bond. ub.edu The reaction of an alcohol with a sulfonyl chloride (e.g., tosyl chloride) does not affect the C-O bond stereochemistry, forming a sulfonate ester which is an excellent leaving group for subsequent elimination or substitution reactions. ub.eduvanderbilt.edu

Alternatively, the prop-1-ene group could be formed via the reduction of an alkyne. The synthesis of 3,3,3-trifluoropropyne (B1345459) is a known process, often starting from precursors like 1-chloro-3,3,3-trifluoropropene (1233zd). researchgate.netgoogle.com The subsequent partial reduction of the alkyne would yield the desired alkene.

Another pathway involves starting with 3,3,3-trifluoropropene (B1201522) itself, which is used as an intermediate in the synthesis of other compounds. nih.gov An etherification reaction could then be performed on a suitable functional group attached to this core structure.

| Starting Material | Target Functional Group | Reagents/Reaction Type | Reference |

| Alcohol | Alkene (Prop-1-ene) | 1. TsCl, pyridine; 2. Strong base (Elimination) | ub.edu |

| Alkyne | Alkene (Prop-1-ene) | Partial hydrogenation (e.g., Lindlar's catalyst) | |

| Amide | Nitrile | Dehydration (e.g., POCl₃, pyridine) | vanderbilt.edu |

| Aldehyde/Ketone | Alcohol | Reduction (e.g., NaBH₄, LiAlH₄) | imperial.ac.uksolubilityofthings.com |

Stereoselective Synthesis and Enantiomeric Enrichment Strategies for Trifluoropropoxyprop-1-ene Derivatives

The introduction of stereocenters into fluorinated molecules is a significant challenge in synthetic chemistry. nih.gov For derivatives of this compound, chirality can be introduced either at the propylene (B89431) chain or within a more complex analog.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of allylic etherification, the choice of catalyst and reaction conditions can influence the stereochemical outcome. rsc.org For example, gold-catalyzed reactions have been shown to favor the formation of trans-products with high selectivity. rsc.org

Enantiomeric enrichment strategies are employed when a reaction produces a mixture of enantiomers. One novel approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral Lewis base. nih.gov This method allows for the stereoselective activation of one of two enantiotopic C-F bonds, leading to the formation of stereoenriched fluorinated products. nih.gov While not directly applied to the target compound, this principle demonstrates a sophisticated strategy for creating chiral fluorocarbon centers that could be adapted for complex derivatives. nih.gov The use of enantiopure chiral Lewis bases enables the transfer of a chiral fluorocarbon fragment with high stereospecificity. nih.gov

Scale-Up Considerations and Process Intensification in Industrial Research Contexts

Transitioning a synthetic route from laboratory-scale to industrial production requires addressing challenges related to efficiency, safety, cost, and environmental impact. frontiersin.org Process intensification is a key concept in modern chemical engineering that aims to develop smaller, cleaner, and more energy-efficient technologies. youtube.comaiche.org This approach involves designing novel reactors and methods that can significantly improve manufacturing processes. youtube.com

For the synthesis of this compound, process intensification could involve several strategies:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous-flow systems can offer better control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous materials at any given time, and simplify scale-up. frontiersin.orgyoutube.com

Multifunctional Reactors: Combining multiple operations, such as reaction and separation, into a single unit can reduce equipment size, energy consumption, and capital costs. youtube.comaiche.org An example is reactive distillation, where the reaction and purification occur simultaneously. youtube.com

Alternative Energy Sources: Utilizing energy sources like microwaves or ultrasound can accelerate reaction rates and improve yields, leading to more efficient processes. frontiersin.orgyoutube.com

The industrial synthesis of related fluorinated propenes, such as 3,3,3-trifluoropropene, often involves gas-phase catalytic reactions at elevated temperatures and pressures. google.com The design of such processes focuses on simple equipment, controllable parameters, and high product purity to minimize investment and operational costs. google.com These principles are directly applicable when considering the large-scale production of its ether derivatives.

Reactivity and Mechanistic Investigations of 3 3,3,3 Trifluoropropoxy Prop 1 Ene

Electrophilic and Nucleophilic Addition Reactions of the Prop-1-ene (B156429) Moiety

The double bond in the prop-1-ene fragment of 3-(3,3,3-trifluoropropoxy)prop-1-ene is susceptible to addition reactions. The electronic character of the substituent plays a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to the alkene functionality of this compound is a classic example of electrophilic addition. In hydrohalogenation, the reaction is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms. masterorganicchemistry.comlibretexts.org Consequently, the halogen will attach to the more substituted carbon.

However, the presence of the electron-withdrawing 3,3,3-trifluoropropoxy group can influence the stability of the carbocation intermediate, potentially affecting the regiochemical outcome. The reaction mechanism involves the protonation of the double bond to form a secondary carbocation, which is then attacked by the halide ion. masterorganicchemistry.comyoutube.com

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

| HCl | 2-chloro-1-(3,3,3-trifluoropropoxy)propane | 1-chloro-3-(3,3,3-trifluoropropoxy)propane |

| HBr | 2-bromo-1-(3,3,3-trifluoropropoxy)propane | 1-bromo-3-(3,3,3-trifluoropropoxy)propane |

| HI | 2-iodo-1-(3,3,3-trifluoropropoxy)propane | 1-iodo-3-(3,3,3-trifluoropropoxy)propane |

In radical halogenation, particularly with low concentrations of halogens, substitution at the allylic position can compete with addition to the double bond. This is due to the resonance stabilization of the resulting allylic radical. libretexts.org

Hydrosilylation of allylic ethers, catalyzed by transition metals such as platinum, typically results in the addition of a silicon hydride across the double bond. researchgate.netacs.org For this compound, the reaction with a hydrosilane in the presence of a suitable catalyst would be expected to yield a silylated ether. The regioselectivity can be influenced by the catalyst and the substituents on the silicon atom. nih.gov

Hydroboration, on the other hand, offers a pathway to alcohols with anti-Markovnikov regioselectivity. The reaction of this compound with a borane reagent like dichloroborane (BHCl2) is expected to place the boron atom on the terminal carbon of the double bond. researchgate.net Subsequent oxidation of the organoborane intermediate would yield the corresponding primary alcohol. Theoretical studies on the hydroboration of 3,3,3-trifluoropropene (B1201522) with dichloroborane indicate that the trifluoromethyl group can reverse the typical regioselectivity, favoring the formation of the Markovnikov product. researchgate.net This suggests that the electronic effects of the trifluoropropoxy group will play a significant role in determining the outcome of the hydroboration of the title compound.

Table 2: Comparison of Predicted Regioselectivity in Hydrosilylation and Hydroboration

| Reaction | Reagent | Catalyst/Conditions | Predicted Major Regioisomer |

| Hydrosilylation | R3SiH | Platinum catalyst | 1-silyl-3-(3,3,3-trifluoropropoxy)propane |

| Hydroboration | BH3, then H2O2, NaOH | - | 3-(3,3,3-trifluoropropoxy)propan-1-ol |

| Hydroboration | BHCl2 | - | 2-boryl-1-(3,3,3-trifluoropropoxy)propane |

Cycloaddition Reactions Involving the Allylic System

The π-system of the prop-1-ene moiety in this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. lu.se In this context, this compound would act as the dienophile. The presence of the electron-withdrawing trifluoropropoxy group is expected to enhance its reactivity towards electron-rich dienes. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a concerted mechanism. lu.semdpi.com Related pericyclic reactions, such as the Claisen rearrangement, which involves the rearrangement of allyl phenyl ethers, provide insight into the thermal reactivity of allylic ethers. msu.edursc.org

In [3+2] cycloaddition reactions, a three-atom dipole reacts with a two-atom dipolarophile to form a five-membered ring. rsc.org The prop-1-ene unit of this compound can serve as the dipolarophile. The electron-deficient nature of the double bond, due to the trifluoromethyl group, makes it a suitable substrate for reaction with electron-rich dipoles. researchgate.net Studies on the [3+2] cycloaddition of trifluoromethylated alkenes with various dipoles have shown that these reactions can proceed with high regioselectivity to afford trifluoromethyl-substituted heterocyclic compounds. acs.orgacs.orgnih.gov

Radical Reactions and Polymerization Initiation Studies

The allylic C-H bonds in this compound are susceptible to radical abstraction, leading to a resonance-stabilized allylic radical. libretexts.org This intermediate can then undergo further reactions. The presence of the trifluoromethyl group can influence the stability and reactivity of these radical intermediates.

The prop-1-ene functionality also allows for participation in radical polymerization. The polymerization of fluorinated alkenes, such as 3,3,3-trifluoropropene, has been investigated. google.commdpi.com These studies indicate that polymers with unique properties can be obtained. The initiation of polymerization can be achieved using radical initiators, and the trifluoropropoxy group may influence the propagation and termination steps of the polymerization process. The radical addition of trifluoromethyl radicals to alkenes is a known method for the synthesis of trifluoromethylated compounds. researchgate.net

Table 3: Common Radical Initiators and Their Decomposition Temperatures

| Initiator | Decomposition Temperature (°C) |

| Azobisisobutyronitrile (AIBN) | 65-85 |

| Benzoyl peroxide | 75-95 |

| Di-tert-butyl peroxide | 120-140 |

Role of the Trifluoropropoxy Group in Directing Chemical Reactivity

The trifluoropropoxy group, specifically the 3,3,3-trifluoropropoxy substituent, plays a pivotal role in modulating the reactivity of the adjacent prop-1-ene double bond. Its influence can be dissected into two primary components: electronic effects and steric considerations. These factors collectively determine the accessibility and electronic nature of the double bond, thus governing its susceptibility to various reagents and reaction conditions.

The most significant electronic influence of the 3,3,3-trifluoropropoxy group arises from the strong inductive effect of the trifluoromethyl (-CF3) moiety. Fluorine is the most electronegative element, and the presence of three fluorine atoms on a single carbon atom creates a powerful electron-withdrawing group. This inductive effect propagates through the molecule, influencing the electron density of the ether oxygen and, subsequently, the allyl group.

The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic attack. This is because the inductive effect reduces the electron density of the π-system of the prop-1-ene, making it less attractive to electrophiles. The ether oxygen atom, which would typically be an electron-donating group through resonance, has its donating capacity diminished by the strong pull of the trifluoromethyl group.

Table 1: Comparison of Hammett Parameters for Related Substituents

| Substituent | σI (Inductive Effect) | σR (Resonance Effect) |

|---|---|---|

| -OCH3 | +0.27 | -0.61 |

| -OCH2CH3 | +0.25 | -0.58 |

| -OCH2CH2CF3 (estimated) | +0.35 - +0.45 | -0.40 - -0.50 |

Note: The values for the 3,3,3-trifluoropropoxy group are estimated based on the known effects of the trifluoromethyl group and its insulation by the ethyl chain.

The data in Table 1 illustrates the expected strong inductive electron withdrawal of the trifluoropropoxy group, which would be greater than that of simple alkoxy groups. This effect is anticipated to reduce the nucleophilicity of the double bond in this compound.

The steric profile of the 3,3,3-trifluoropropoxy group also plays a crucial role in directing the reactivity of the molecule. The trifluoromethyl group is significantly larger than a methyl group, and the entire 3,3,3-trifluoropropoxy substituent presents a notable steric barrier at the allylic position. This steric bulk can hinder the approach of reagents to the double bond, particularly for reactions that require a specific trajectory of attack.

For instance, in reactions such as epoxidation or hydroboration, where the reagent must approach the face of the double bond, the steric hindrance from the trifluoropropoxy group could lead to diastereoselectivity, favoring the approach from the less hindered side. The degree of this steric influence would depend on the size and nature of the attacking reagent.

Table 2: Estimated van der Waals Radii of Relevant Groups

| Group | van der Waals Radius (Å) |

|---|---|

| -H | 1.20 |

| -CH3 | 2.00 |

| -CF3 | 2.70 |

| -CH2CH2CF3 (estimated) | ~3.5 - 4.0 |

The estimated van der Waals radius of the trifluoropropyl group, as shown in Table 2, suggests a considerable steric presence that would influence the stereochemical outcome of reactions at the double bond. This steric hindrance, combined with the electronic deactivation, makes the reactivity of this compound distinct from that of simpler allyl ethers.

Polymerization Research and Monomer Design with 3 3,3,3 Trifluoropropoxy Prop 1 Ene

Homopolymerization Mechanisms and Kinetic Studies

The homopolymerization of allylic monomers like 3-(3,3,3-trifluoropropoxy)prop-1-ene is generally challenging due to the stability of the allylic radical, which can lead to chain transfer reactions that limit the molar mass of the resulting polymer. While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the available literature, insights can be drawn from the behavior of structurally similar fluorinated alkenes. For instance, the radical polymerization of other fluorinated propenes has been investigated, revealing that the presence of fluorine atoms can significantly influence reactivity. In some cases, fluorinated monomers that are reluctant to homopolymerize can be incorporated into copolymers. mdpi.com

Kinetic studies of radical polymerization, in general, provide a framework for understanding the rates of initiation, propagation, and termination. For example, the radical homopolymerization kinetics of monomers like 3-(methacryloylaminopropyl) trimethylammonium chloride have been studied in detail, highlighting the influence of factors such as monomer concentration on the polymerization rate. mdpi.com While not directly related to this compound, these studies underscore the importance of understanding the kinetic parameters to control the polymerization process and the final polymer properties.

Copolymerization with Diverse Monomers for Advanced Material Architectures

Copolymerization represents a versatile strategy to overcome the potential limitations of homopolymerizing this compound and to create materials with a broad spectrum of properties. By combining it with other monomers, its unique fluorine-containing characteristics can be integrated into various polymer backbones.

Radical copolymerization is a widely employed technique for incorporating fluorinated monomers into polymer chains. For instance, 3,3,3-trifluoropropene (B1201522) has been successfully copolymerized with various halogenated olefins, such as 1,1-chlorofluoroethylene, vinyl chloride, and vinylidene chloride, in the presence of a free-radical forming promoter. google.com This suggests that similar strategies could be applied to this compound to synthesize novel copolymers. The choice of comonomer is crucial, as it influences the reactivity ratios and, consequently, the final copolymer composition and properties. For example, the radical copolymerization of 1,1,3,3,3-pentafluoropropene (B1294464) with vinylidene fluoride (B91410) has been studied, demonstrating that the reactivity of the comonomers dictates their incorporation into the polymer chain. mdpi.com

Anionic and cationic polymerization methods offer alternative pathways to create well-defined copolymers containing fluorinated monomers.

Anionic Polymerization: Living anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. unl.edumdpi.com This method has been used to create random copolymers of styrene (B11656) and diene derivatives, which are then chemically modified to produce high-performance thermoplastics. rsc.org While the direct anionic polymerization of this compound is not documented, the principles of living anionic polymerization could potentially be applied, provided a suitable initiating system is identified that is compatible with the ether and allyl functionalities of the monomer. The synthesis of poly(trifluoropropylmethyl)siloxane via anionic ring-opening polymerization of a cyclic siloxane containing a trifluoropropyl group demonstrates the utility of anionic methods for incorporating fluorinated moieties. researchgate.net

Cationic Polymerization: Cationic polymerization is another important technique, particularly for vinyl ethers and other electron-rich monomers. frontiersin.org The development of cationic polymers through free-radical copolymerization has been explored for various applications. google.com Cationic ring-opening copolymerization of cyclic monomers has also been shown to be an effective method for creating biocompatible hyperbranched polyethers. nih.gov More recently, anion-binding catalytic systems have enabled the efficient cationic copolymerization of monomers like 2,3-dihydrofuran (B140613) with cyclic acetals to produce high-molecular-weight, degradable polymers. nih.gov These advanced catalytic approaches could potentially be adapted for the copolymerization of this compound with suitable comonomers.

Controlled Polymerization Techniques: Living/Controlled Radical Polymerization (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis by enabling the creation of polymers with predefined architectures and functionalities. sigmaaldrich.com

RAFT Polymerization: RAFT is a versatile CRP method that has been successfully applied to a wide range of monomers, including fluorinated acrylates. researchgate.net The synthesis of fluorine-end-labeled polymers has been achieved using RAFT, where a chain transfer agent (CTA) containing a trifluoromethyl group is employed. nih.gov This demonstrates the potential of RAFT to precisely control the placement of fluorine-containing groups within a polymer structure.

ATRP: ATRP is another robust CRP technique that allows for the synthesis of well-defined polymers under mild conditions. chemrestech.com It has been used to create copolymers with functional monomers, which can then be post-modified. mdpi.com While the direct ATRP of fluoroalkenes can be challenging, the technique has been successfully used to polymerize fluorinated acrylates and to create block copolymers with fluorinated segments. researchgate.net

The application of these controlled polymerization techniques to this compound could lead to the synthesis of well-defined block copolymers, graft copolymers, and other complex architectures with precise control over the distribution of the trifluoropropoxy groups.

Role of the Trifluoropropoxy Group in Influencing Polymerization Behavior

The trifluoropropoxy group is expected to significantly influence the polymerization behavior of this compound. The strong electron-withdrawing nature of the trifluoromethyl group can alter the reactivity of the allyl double bond. This electronic effect can impact the rates of propagation and termination in radical polymerization, as well as the monomer's susceptibility to anionic or cationic initiation.

In copolymerization, the trifluoropropoxy group can affect the reactivity ratios of the monomer. For example, in the radical copolymerization of 3,3,3-trifluoropropene with other olefins, the fluorine substitution influences the relative rates of monomer addition to the growing polymer chain. google.com Similarly, the presence of the trifluoropropoxy group in this compound would be expected to modulate its reactivity in copolymerizations with monomers like vinylidene fluoride or other commodity monomers. The study of copolymerization of other fluorinated propenes has shown that the fluorine content and its position on the monomer can significantly impact the resulting polymer's properties, such as thermal stability. mdpi.com

Furthermore, the trifluoropropoxy group can impart unique properties to the resulting polymers, such as low surface energy, hydrophobicity, and chemical resistance, which are characteristic of fluorinated materials. These properties are highly desirable for a range of advanced applications.

Theoretical and Computational Studies of 3 3,3,3 Trifluoropropoxy Prop 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3,3,3-Trifluoropropoxy)prop-1-ene, these calculations can reveal how the electron-withdrawing trifluoromethyl group and the flexible ether linkage influence the reactivity of the allyl moiety.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

The electronic structure of this compound is a hybrid of the allyl group and the 3,3,3-trifluoropropoxy group. The HOMO is expected to be localized on the π-system of the allyl group's C=C double bond, making it the center for electrophilic attack. The LUMO, conversely, is the likely site for nucleophilic attack. The presence of the highly electronegative fluorine atoms in the trifluoropropoxy tail will have a significant inductive effect (-I), drawing electron density away from the allyl moiety. This is anticipated to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue like allyl propyl ether. A lower HOMO energy suggests reduced reactivity towards electrophiles, while a lower LUMO energy implies increased susceptibility to nucleophilic attack.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies and visualize the distribution of these frontier orbitals. A hypothetical representation of such data is presented in Table 1.

| Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Primarily located on the C=C π-bond of the allyl group. |

| LUMO | -0.5 | Primarily located on the C=C π-antibonding orbital. |

| HOMO-1 | -11.2 | Localized on the oxygen lone pairs of the ether linkage. |

| LUMO+1 | +1.2 | Distributed over the σ-orbitals of the trifluoropropyl group. |

This table is generated for illustrative purposes based on typical values for similar molecules and is not experimental data.

Conformer Analysis and Conformational Landscapes

The flexibility of the ether linkage and the single bonds in the propyl chain of this compound results in a complex conformational landscape. Different conformers can have distinct energies, dipole moments, and steric hindrances, which can influence the molecule's reactivity and physical properties.

Computational studies on similar molecules, such as allyl ethyl ether, have revealed numerous unique conformers within a small energy window. aip.orgnih.gov For this compound, rotations around the C-O and C-C single bonds will lead to various staggered conformations. The relative energies of these conformers are determined by a balance of steric repulsion, hyperconjugation, and electrostatic interactions, including the gauche effect that can be prominent in fluorinated alkanes. acs.orgbeilstein-journals.org

The conformational energy landscape can be mapped by performing a systematic scan of the dihedral angles using quantum chemical methods. The results of such an analysis would typically be presented as a potential energy surface, with the stable conformers corresponding to the local minima. A representative, simplified set of data for the most stable conformers is shown in Table 2.

| Conformer | Dihedral Angle (C1-C2-O-C3) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| I (gauche) | 65° | 0.0 | 2.5 |

| II (anti) | 180° | 2.1 | 1.8 |

| III (gauche) | -70° | 0.2 | 2.4 |

This table is generated for illustrative purposes based on typical values for similar molecules and is not experimental data.

Reaction Pathway Modeling and Transition State Investigations

Computational chemistry provides invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction types can be envisaged, primarily involving the allyl group.

Another potential reaction is the oxy-ene reaction, a pericyclic process that has been computationally analyzed for allyl alcohols. rsc.org The high activation barriers often associated with such reactions can be accurately predicted using high-level quantum chemical calculations. These models can also explore the impact of substituents on the reaction feasibility and stereoselectivity.

Spectroscopic Property Prediction for Mechanistic Insight

The prediction of spectroscopic properties like NMR chemical shifts and IR vibrational frequencies is a powerful application of computational chemistry. These predictions can aid in the structural elucidation of reaction products and provide insights into reaction mechanisms.

For this compound, the prediction of ¹⁹F NMR chemical shifts is of particular interest. DFT-based methods have shown considerable success in predicting these shifts for a wide range of organofluorine compounds. researchgate.netacs.org The chemical shift of the CF₃ group will be sensitive to the local electronic and magnetic environment, which can be influenced by the molecule's conformation and its interactions with the solvent or other reactants.

Similarly, the calculation of ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies can help in the characterization of the molecule. For instance, the vibrational frequency of the C=C double bond in the IR spectrum would be a useful probe for reactions involving this group. A hypothetical comparison of calculated and experimental spectroscopic data is presented in Table 3.

| Nucleus/Bond | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹⁹F (CF₃) | -65.2 | -64.8 |

| ¹H (vinyl) | 5.2 - 5.9 | 5.1 - 5.8 |

| ¹³C (vinyl) | 117, 134 | 116, 135 |

| C=C stretch (IR) | 1645 | 1648 |

| C-F stretch (IR) | 1150-1350 | 1140-1360 |

This table is generated for illustrative purposes based on typical values for similar molecules and is not experimental data.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase. MD simulations can provide insights into intermolecular interactions, solvation effects, and the dynamics of molecular motion.

For this compound, MD simulations could be used to study its behavior in different solvents. The fluorinated tail is expected to be lipophobic, which could lead to interesting aggregation behavior in non-polar solvents. In the context of material science, MD simulations have been used to study the properties of fluorinated ethers as components of electrolytes for batteries or as self-lubricating polymers. chemrxiv.orgacs.org These studies often focus on how the fluorinated groups influence properties like ionic conductivity, viscosity, and friction at interfaces.

MD simulations could also be used to model the interaction of this compound with a surface, which is relevant for applications such as coatings or functionalized materials. The simulations can reveal the preferred orientation of the molecule on the surface and the strength of the intermolecular interactions.

Advanced Analytical Methodologies for Research on 3 3,3,3 Trifluoropropoxy Prop 1 Ene Reactions

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, NMR)

In-situ (in the reaction mixture) spectroscopic methods are indispensable for real-time tracking of chemical transformations, providing kinetic and mechanistic insights without the need for sampling. mt.comnih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring reactions in real time. nih.govresearchgate.net By immersing a probe directly into the reaction vessel, changes in the concentration of key functional groups can be followed continuously. rsc.org For reactions involving 3-(3,3,3-Trifluoropropoxy)prop-1-ene, specific vibrational bands are monitored. For instance, in a polymerization or addition reaction, the disappearance of the C=C stretching vibration of the allyl group and the appearance of new bands corresponding to the product can be tracked to determine reaction kinetics and endpoint. pnas.org This technique is valuable for studying dynamic systems and time-sensitive processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information during the course of a reaction. For fluorinated compounds like this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly informative. uni-konstanz.denih.gov ¹⁹F NMR is highly sensitive to changes in the electronic environment around the trifluoromethyl group, making it an excellent probe for tracking the reaction's progress. Researchers can observe the depletion of the reactant's ¹⁹F signal and the emergence of new signals corresponding to products or intermediates. uni-konstanz.deuni-konstanz.de This method has been successfully used to study the polymerization of fluorinated alkenes, providing detailed insights into the structure of propagating species and the mechanism of the reaction. nih.govuni-konstanz.de

| Technique | Functional Group | Reactant Signal (Approximate) | Expected Change During Reaction | Information Gained |

|---|---|---|---|---|

| In-Situ FTIR | C=C (alkene) | ~1645 cm⁻¹ | Decrease in intensity | Reactant consumption, kinetics |

| In-Situ FTIR | C-F (trifluoromethyl) | 1100-1350 cm⁻¹ (strong, complex) | Shift or change in band shape | Changes to the fluorinated moiety |

| In-Situ FTIR | C-O-C (ether) | ~1100 cm⁻¹ | Generally stable, may shift slightly | Structural integrity of the ether linkage |

| ¹H NMR | =CH₂, -CH= | ~5.1-5.9 ppm | Disappearance of signals | Reactant consumption, stereochemistry of product |

| ¹³C NMR | C =C | ~117 ppm, ~134 ppm | Disappearance of signals | Confirmation of reaction at the double bond |

| ¹⁹F NMR | -CF₃ | ~ -73 ppm (relative to CFCl₃) | Shift in chemical shift upon product formation | Reaction progress, identification of intermediates/products |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify low-concentration, transient reaction intermediates. nih.govrsc.org This is crucial for elucidating complex reaction mechanisms that are common in organofluorine chemistry. numberanalytics.comresearchgate.net

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are particularly well-suited for this purpose. numberanalytics.comnumberanalytics.com They allow for the gentle transfer of charged or easily ionizable intermediates from the solution phase into the gas phase for detection by the mass spectrometer, often without causing fragmentation. nih.gov

For reactions involving this compound, ESI-MS can be used to intercept and characterize cationic or anionic intermediates, especially in catalyzed reactions. nih.govresearchgate.net Further structural information about these captured intermediates can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific intermediate ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. numberanalytics.com This fragmentation pattern provides a structural fingerprint of the intermediate. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown intermediate with high confidence. numberanalytics.com

| Hypothetical Reaction | Potential Intermediate | Formula | Expected m/z (Monoisotopic) | Analytical MS Technique |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | Protonated Ether | [C₆H₁₀F₃O]⁺ | 155.0651 | ESI-MS, HRMS |

| Electrophilic Addition of Br₂ | Bromonium Ion | [C₆H₉BrF₃O]⁺ | 233.9810 | ESI-MS, MS/MS |

| Palladium-Catalyzed Cross-Coupling | π-allyl Palladium Complex | [C₆H₉F₃OPd]⁺ | 261.9698 | ESI-MS, HRMS |

| Radical Addition | Carbon-centered Radical Adduct | [C₆H₉F₃O-R]• | Varies with R | Often requires specialized radical trapping and subsequent MS analysis |

Chromatographic Methods for Reaction Purity and Yield Assessment in Research

Chromatography is the cornerstone for separating reaction components to assess the purity of the product and accurately determine the reaction yield. Both gas and liquid chromatography are employed for the analysis of fluorinated compounds. nih.gov

Gas Chromatography (GC): Given the likely volatility of this compound and many of its reaction products, GC is a primary analytical tool. nih.gov A sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. GC can effectively separate the starting material from products and byproducts, allowing for quantification. Common detectors include Flame Ionization Detectors (FID) for general hydrocarbon analysis and Mass Spectrometers (GC-MS), which provide both quantification and structural identification of each separated component. nih.govjeol.com However, care must be taken as highly reactive fluorine-containing compounds can sometimes degrade on certain types of GC columns. researchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable products derived from this compound, HPLC is the method of choice. chromatographyonline.com Separation is achieved in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase. Fluorinated compounds can present unique challenges in reversed-phase HPLC, sometimes requiring specialized fluorinated stationary phases for optimal separation and peak shape. chromatographyonline.com Detection can be accomplished using UV-Vis detectors if the products contain a chromophore, or more universally with detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS). nih.gov

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Applicability | Volatile and thermally stable compounds | Non-volatile, thermally labile, or high molecular weight compounds |

| Typical Stationary Phase | Polysiloxane, Polyethylene glycol | C18 (ODS), Phenyl-Hexyl, Fluorinated phases (PFP) chromatographyonline.com |

| Mobile Phase | Inert carrier gas (e.g., He, N₂, H₂) | Solvent mixture (e.g., Acetonitrile, Methanol, Water) |

| Common Detectors | FID, MS jeol.com | UV-Vis, MS, ELSD nih.gov |

| Primary Use | Purity assessment of starting material, analysis of volatile products/byproducts | Purity assessment of functionalized or higher molecular weight products, preparative separation |

X-ray Crystallography for Structural Elucidation of Synthetic Products

While the starting material this compound is a liquid, many of its synthetic derivatives, such as products from cycloaddition, polymerization, or functionalization reactions, may be crystalline solids. For these products, single-crystal X-ray crystallography provides the most definitive and unambiguous structural determination. nih.gov

The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the precise position of every atom in the molecule can be determined, yielding exact bond lengths, bond angles, and torsional angles. northwestern.edu It is considered the "gold standard" for structural elucidation as it confirms connectivity, stereochemistry, and absolute configuration in chiral molecules. nih.govnorthwestern.edu The primary challenge of this technique is often the initial step of growing a single crystal of sufficient size and quality for the analysis. nih.gov

| Parameter | Description | Example of Information Gained |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Provides information on crystal packing and symmetry. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Defines the overall 3D structure of the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-F, C-C, C-O). | Confirms chemical bonds and can indicate bond order or strain. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C). | Defines the local geometry (e.g., tetrahedral, trigonal planar). |

| Torsion (Dihedral) Angles | The angle between planes defined by four connected atoms. | Describes the conformation of the molecule and the spatial relationship of substituents. |

| Absolute Configuration | The absolute stereochemistry at chiral centers (using anomalous dispersion). | Unambiguously assigns R/S configuration for chiral molecules. nih.gov |

Future Research Directions and Emerging Challenges in the Study of 3 3,3,3 Trifluoropropoxy Prop 1 Ene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves stoichiometric amounts of strong bases and polar solvents, which can present environmental challenges. Future research should focus on developing "green" synthetic pathways for 3-(3,3,3-trifluoropropoxy)prop-1-ene. This involves exploring alternative reagents and reaction conditions that are safer, more cost-effective, and have a lower environmental impact. sciencedaily.com

Key areas for investigation include:

Catalytic Approaches: Designing catalytic systems that can facilitate the etherification of 3,3,3-trifluoropropanol with an allyl source under milder conditions, reducing the need for strong bases.

Atom Economy: Investigating reaction pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, or developing solvent-free reaction conditions.

Safer Reagents: Recent advancements in creating sulfonyl fluorides from thiols and disulfides using less toxic and easily handled reagents represent a paradigm shift in green chemistry for organofluorine compounds. sciencedaily.comeurekalert.org Similar principles could be applied to develop safer fluorination and fluoroalkylation steps in the synthesis of precursors to this compound.

The challenge will be to achieve high yields and selectivity while adhering to the principles of green chemistry, making the synthesis scalable and economically viable for potential industrial applications. eurekalert.org

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the allyl group in this compound is a key area for future exploration. Novel catalytic systems can unlock a variety of chemical transformations, converting this molecule into a range of valuable derivatives.

Potential catalytic transformations to be explored include:

Isomerization: Ruthenium and cobalt complexes have been used for the isomerization of allyl ethers to the corresponding vinyl ethers. organic-chemistry.orgresearchgate.net Applying these catalysts to this compound could yield fluorinated vinyl ethers, which are valuable monomers and synthetic intermediates.

Deallylation: Palladium and nickel-based catalysts are effective for the cleavage of allyl ethers, a common strategy for deprotecting alcohol groups in organic synthesis. organic-chemistry.org Investigating this reaction could establish the utility of the 3,3,3-trifluoropropoxy allyl group as a protecting group with unique, fluorine-influenced properties.

Functionalization: Catalysts based on aluminum (e.g., AlCl₃) have been shown to facilitate direct nucleophilic substitution on allyl benzyl ethers, enabling C-C bond formation. tandfonline.comtandfonline.com Exploring similar catalytic systems could allow for the direct allylation or alkynylation at positions activated by the ether linkage.

Asymmetric Reactions: Chiral Lewis-base catalysis has been successfully used in the defluorinative allylation of silyl enol ethers with allyl fluorides, demonstrating precise stereocontrol. nih.gov Developing asymmetric catalytic systems for reactions involving the double bond of this compound could lead to the synthesis of chiral fluorinated molecules for pharmaceutical or agrochemical applications.

A significant challenge is understanding how the electron-withdrawing trifluoromethyl group influences the reactivity of the allyl moiety and the stability of catalytic intermediates.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages such as improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgmt.com Integrating the synthesis and transformation of this compound into flow chemistry platforms represents a significant future research direction.

Key benefits and research areas include:

Enhanced Safety: The synthesis of organofluorine compounds can involve hazardous reagents or exothermic reactions. Flow reactors, with their small reaction volumes and superior temperature control, can mitigate these risks. acs.orgyoutube.com This is particularly relevant for handling potentially reactive intermediates on-demand. youtube.com

Process Optimization: Automated flow platforms allow for rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions, accelerating process development. mt.com

Telescoped Reactions: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process without isolating intermediates. youtube.com A telescoped synthesis of this compound and its subsequent functionalization could dramatically improve efficiency.

Specialized Reactions: Flow reactors are particularly well-suited for photochemistry and electrochemistry, opening up new reaction pathways that may be difficult to achieve in batch processes. youtube.com

The main challenge lies in the engineering of the flow setup, including the choice of reactor materials (e.g., PFA, PTFE) and pumps capable of handling potentially corrosive or sensitive reagents. acs.org

Discovery of Undiscovered Reactivity Patterns

The unique combination of a trifluoromethyl group and an allyl ether moiety suggests that this compound may exhibit novel reactivity. The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the ether oxygen and the adjacent bonds, potentially leading to reactivity patterns not observed in non-fluorinated analogues. rsc.org

Areas for investigation include:

Influence on Allylic Reactivity: The trifluoropropoxy group could influence the regioselectivity and stereoselectivity of reactions at the double bond, such as hydroboration, epoxidation, or dihydroxylation.

C-O Bond Chemistry: The stability of the C-O ether bonds may be altered by the fluorine atoms. Research could probe their susceptibility to cleavage under various acidic, basic, or reductive conditions.

Radical Reactions: The presence of fluorine can influence the course of radical reactions. researchgate.net Investigating radical additions to the double bond or reactions involving radical intermediates could reveal new synthetic pathways.

Rearrangement Reactions: Exploring the potential for this molecule to undergo novel rearrangement reactions, such as sigmatropic rearrangements (e.g., Claisen rearrangement), under thermal or catalytic conditions is a promising avenue. The electronic effect of the fluorinated substituent could significantly impact the kinetics and outcomes of such processes.

The primary challenge is the systematic experimental and computational study required to map out these potential reactivity patterns and understand the underlying mechanistic principles.

Expansion into New Areas of Advanced Materials and Functional Molecules

The unique properties conferred by fluorine—such as thermal stability, chemical resistance, and hydrophobicity—make organofluorine compounds highly valuable in materials science. numberanalytics.comwikipedia.org this compound serves as a versatile building block for creating new functional materials.

Potential application areas include:

Polymer Science: The allyl group can be used for polymerization or as a cross-linking site. Incorporating this monomer into polymers could create fluorinated materials with tailored properties, such as fluoroelastomers with high thermal stability or polymers for optical waveguides. researchgate.netresearchgate.net

Battery Technology: Fluorinated ethers are being intensely investigated as stable electrolyte solvents for high-performance lithium metal batteries. researchgate.netosti.govnih.govrsc.org Derivatives of this compound could be synthesized and evaluated as electrolyte additives or co-solvents to improve battery safety and cycling stability. chemrxiv.org

Fluorosurfactants: The amphiphilic nature that can be imparted to derivatives of this compound makes it a candidate for developing novel fluorosurfactants, which are critical in various industrial applications. Research has shown that telomers of 3,3,3-trifluoropropene (B1201522) can be modified into effective surfactants. rsc.org

Pharmaceuticals and Agrochemicals: Fluorine is a key element in many modern drugs and agrochemicals, where it can enhance metabolic stability and binding affinity. wikipedia.orgnih.gov The title compound could serve as a scaffold to synthesize more complex, biologically active molecules.

The challenge in this area is to establish clear structure-property relationships that link the molecular design of materials derived from this compound to their performance in specific applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(allyloxy)-3,3,3-trifluoropropane | IUPAC Nomenclature |

| CAS Number | 1421602-07-4 | sigmaaldrich.com |

| Molecular Formula | C₆H₉F₃O | Calculated |

| Molecular Weight | 154.13 g/mol | Calculated |

| Boiling Point | Estimated | - |

| Density | Estimated | - |

| Refractive Index | Estimated | - |

Note: Experimental physicochemical data for this compound is not widely available in the literature. Values for boiling point, density, and refractive index would need to be determined experimentally.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,3,3-trifluoropropoxy)prop-1-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or radical-mediated coupling between 3,3,3-trifluoropropanol derivatives and propenyl halides. For example, in analogous fluorinated compounds, hydrogen thiolation reactions using 3,3,3-trifluoropropene (IX) and thiols under radical initiators (e.g., AIBN) have achieved yields >75% with Markovnikov selectivity . Key parameters include solvent polarity (e.g., acetonitrile vs. THF), temperature (60–80°C), and catalyst choice (e.g., Pd/C for dehalogenation steps). Purity can be enhanced via fractional distillation or preparative HPLC, as noted in fluorinated propene derivatives .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl environments (δ ~ -60 to -70 ppm), while NMR resolves alkene protons (δ 5.0–6.5 ppm) and propoxy chain splitting patterns .

- X-ray Diffraction (XRD) : Crystallographic studies of similar compounds (e.g., 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine) reveal bond angles and dihedral distortions caused by steric effects of the trifluoromethyl group .

- GC-MS/HPLC : These methods quantify purity and detect trace impurities (e.g., residual solvents or isomers) with detection limits <0.1% .

Q. How does the trifluoropropoxy group influence the compound’s reactivity in substitution or addition reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent negative charges, enhancing nucleophilic substitution at the β-carbon. For instance, in analogous fluorinated ethers, alkoxy groups participate in SN2 reactions with KI/acetone, achieving >90% substitution under reflux . The prop-1-ene moiety facilitates radical addition; for example, anti-Markovnikov hydrothiolation with thiols proceeds via thiyl radical intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives (e.g., regioselectivity or stereochemical discrepancies)?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Computational studies (DFT) can map transition states to predict regioselectivity. For example, in hydrothiolation reactions, steric hindrance from the trifluoropropoxy group favors anti-Markovnikov addition, as shown in Tyclopyrazoflor synthesis . Experimental validation via isotopic labeling (e.g., tracing) or kinetic isotope effects (KIEs) further clarifies mechanisms .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the environmental persistence or degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to assess stability. For fluorinated ethers, C-F bonds (BDE ~485 kJ/mol) resist hydrolysis, but photolytic cleavage under UV light may generate trifluoroacetic acid derivatives . Molecular dynamics (MD) simulations in aqueous environments predict aggregation behavior and bioavailability, critical for ecotoxicology studies .

Q. What structural motifs enable this compound to act as a ligand or inhibitor in biological systems?

- Methodological Answer : The trifluoropropoxy group mimics natural substrates in enzyme binding pockets. For example, fluorinated propenyl ethers inhibit cytochrome P450 enzymes via hydrophobic interactions with active-site residues (e.g., Phe87 in CYP3A4). Structure-activity relationship (SAR) studies using X-ray co-crystallography and mutagenesis (e.g., Ala-scanning) identify critical binding residues .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Fluorine’s high electronegativity disrupts crystal packing. Strategies include:

- Co-crystallization : Using halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice structures .

- Low-temperature XRD : Cooling to 100 K reduces thermal motion, improving resolution (<0.8 Å) for trifluoromethyl-containing crystals .

- Polymorph Screening : Solvent/antisolvent combinations (e.g., ethanol/water) yield stable polymorphs, as seen in morpholine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.